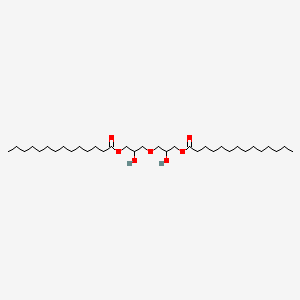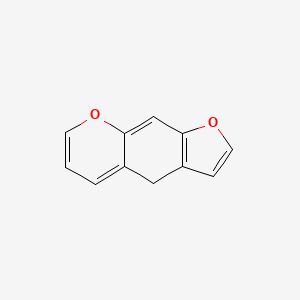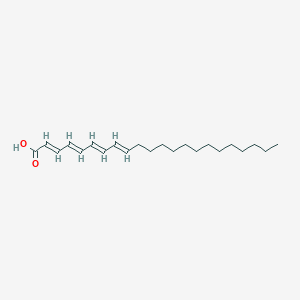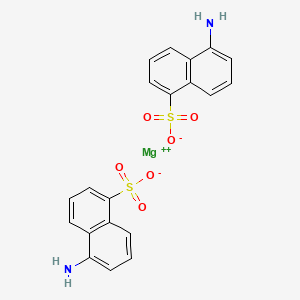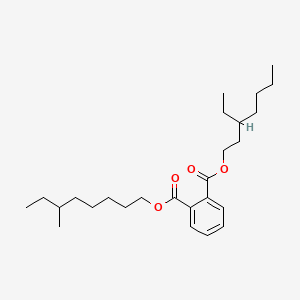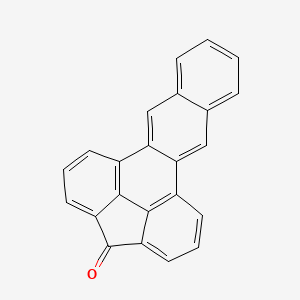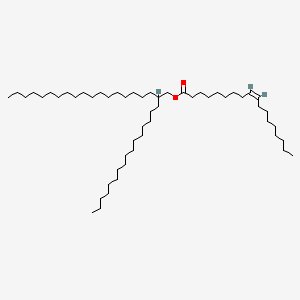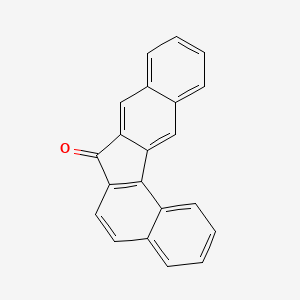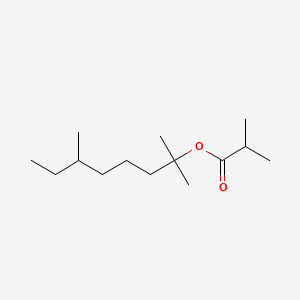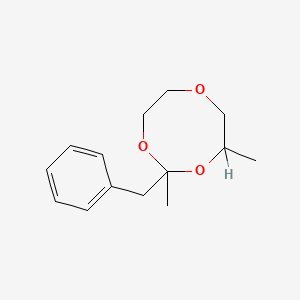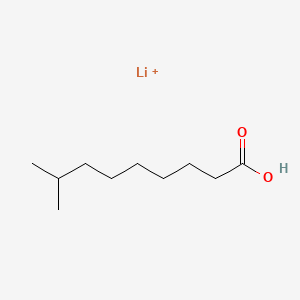
Lithium tert-decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium tert-decanoate is an organolithium compound with the molecular formula C10H21LiO2. It is a lithium salt of tert-decanoic acid and is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is particularly valued for its stability and reactivity, making it a useful tool in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: Lithium tert-decanoate can be synthesized through the reaction of tert-decanoic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) or diethyl ether. The general reaction is as follows:
C10H21COOH+LiOH→C10H21COOLi+H2O
Industrial Production Methods: In an industrial setting, this compound is produced by reacting tert-decanoic acid with lithium carbonate in a controlled environment. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or distillation to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Lithium tert-decanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or other derivatives.
Deprotonation: It can deprotonate weak acids, forming the corresponding lithium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve aprotic solvents like THF.
Addition Reactions: Reagents include aldehydes or ketones, and the reactions are often carried out at low temperatures to control the reaction rate.
Deprotonation: Reagents include weak acids, and the reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed:
Nucleophilic Substitution: Alkylated products.
Addition Reactions: Alcohols or other carbonyl derivatives.
Deprotonation: Corresponding lithium salts of the acids.
科学的研究の応用
Lithium tert-decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of lithium tert-decanoate involves its ability to act as a strong base and nucleophile. It can deprotonate weak acids, forming lithium salts, and can also participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved include the formation of carbon-lithium bonds, which are highly reactive and can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
類似化合物との比較
Lithium tert-butoxide: Similar in structure but with a tert-butyl group instead of a tert-decanoyl group.
Lithium tert-pentoxide: Similar but with a tert-pentyl group.
Lithium tert-hexoxide: Similar but with a tert-hexyl group.
Uniqueness: Lithium tert-decanoate is unique due to its longer carbon chain, which provides different steric and electronic properties compared to shorter-chain lithium alkoxides. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications.
特性
CAS番号 |
84878-38-6 |
|---|---|
分子式 |
C10H20LiO2+ |
分子量 |
179.2 g/mol |
IUPAC名 |
lithium;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.Li/c1-9(2)7-5-3-4-6-8-10(11)12;/h9H,3-8H2,1-2H3,(H,11,12);/q;+1 |
InChIキー |
GQCPOSUDBHNWJA-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(C)CCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


